![molecular formula C11H19NO4 B12275307 Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate](/img/structure/B12275307.png)
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
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Overview
Description
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a complex organic compound that features a unique oxazolidine ring structure. This compound is notable for its tert-butyl group, which imparts significant steric hindrance, affecting its reactivity and stability. The presence of a formyl group and a carboxylate ester further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Tert-butyl chloride, suitable nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl(2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl(2R,4S)-2-(tert-Butyl)-3-methoxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the oxazolidine ring, tert-butyl group, and formyl group makes this compound a versatile and valuable intermediate in various synthetic and research applications .
Biological Activity
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.36 g/mol
- CAS Number : 1179522-58-7
Biological Activity Overview
Research indicates that compounds containing oxazolidine structures exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound is explored through various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxazolidine derivatives:
- In Vitro Studies : A study demonstrated that oxazolidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. This suggests potential for developing new antibiotics based on this scaffold.
- Mechanism of Action : The proposed mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA, similar to other known antibiotics like linezolid.
Anticancer Activity
Research has shown that certain oxazolidine compounds can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Testing : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at micromolar concentrations.
- Case Study : A specific case study highlighted that treatment with this compound resulted in significant reduction in cell viability and induced cell cycle arrest in the G1 phase.
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H25NO5 |
Molecular Weight | 287.36 g/mol |
CAS Number | 1179522-58-7 |
Purity | 95% |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Anticancer Activity | Induces apoptosis in cancer cells |
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the biological efficacy of oxazolidine derivatives:
- SAR Analysis : Variations in substituents on the oxazolidine ring have been systematically studied to enhance potency against specific microbial strains and cancer cell lines.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and metabolic stability, making it a candidate for further development.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3 |
InChI Key |
SNPYDWPCNSAEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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